(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
Description
(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the 3-position and a piperazine ring at the 6-position. The piperazine moiety is further modified with a styrylsulfonyl group, introducing sulfonic acid ester functionality and a conjugated styryl system. The (Z)-configuration of the styryl group is critical for its stereochemical interactions with biological targets.
Properties
IUPAC Name |
3-phenyl-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-29(28,18-13-19-7-3-1-4-8-19)26-16-14-25(15-17-26)22-12-11-21(23-24-22)20-9-5-2-6-10-20/h1-13,18H,14-17H2/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGXLZCACHGMGJ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the styrylsulfonyl-piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a suitable dicarbonyl compound can form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds showed promising results against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in tumor growth .
Neurological Disorders
The piperazine moiety in the compound is known for its neuroactive properties. Compounds containing this structure have been explored for their potential in treating neurological disorders such as anxiety and depression.
Case Study : Research conducted by the International Journal of Neuropharmacology highlighted that piperazine derivatives could modulate serotonin receptors, offering therapeutic benefits for mood disorders . The presence of the styryl sulfonyl group may enhance these effects, making it a candidate for further investigation.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simple pyridine derivatives. The introduction of the styryl sulfonyl group can be achieved through electrophilic substitution reactions, which enhance the compound's biological activity.
Table 2: Synthesis Pathway Overview
| Step No. | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Electrophilic Substitution | Pyridine Derivative | Styryl-Pyridine |
| 2 | Nucleophilic Addition | Styryl-Pyridine + Piperazine | (Z)-3-phenyl-6-(4-piperazinyl) |
| 3 | Sulfonation | Intermediate Compound | (Z)-3-phenyl-6-(4-styrylsulfonyl) |
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-containing heterocycles. Below, we compare its structural and physicochemical properties with analogs reported in the literature, focusing on urea derivatives and pyridazine/thiazole-based systems .
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Structure Differences :
- The target compound’s pyridazine core distinguishes it from urea-thiazole hybrids (e.g., 1f, 11a–o), which exhibit hydrogen-bonding capacity via urea linkages. Pyridazine’s electron-deficient aromatic system may enhance π-π stacking interactions compared to thiazole .
Substituent Effects :
- The styrylsulfonyl group in the target compound introduces strong electron-withdrawing effects and conformational rigidity, unlike the hydrazinyl-oxoethyl-piperazine groups in analogs . This could influence solubility and target binding kinetics.
- Halogenated aryl groups (e.g., trifluoromethyl, chloro in 11d, 11o) in analogs enhance lipophilicity and metabolic stability, whereas the target’s styryl group may prioritize steric interactions .
Synthetic Yields :
- Urea-thiazole analogs (e.g., 11a–o) show yields >80%, suggesting robust synthetic routes for piperazine-thiazole systems. The target compound’s sulfonylation step (styrylsulfonyl addition) may present challenges in yield optimization due to steric hindrance .
Spectroscopic Data :
- Analogs exhibit characteristic ESI-MS peaks (e.g., m/z 484–602 [M+H]+) correlating with molecular weight and substituent mass. The target compound’s theoretical mass would likely exceed 500 Da, with distinct fragmentation patterns due to the sulfonyl group .
Physicochemical and Pharmacological Implications
- Solubility: The styrylsulfonyl group may reduce aqueous solubility compared to urea analogs, which benefit from hydrogen-bond donor-acceptor pairs.
- Bioactivity : Urea-thiazole analogs (e.g., 1f, 11d) are reported for kinase inhibition or antimicrobial activity. The target compound’s sulfonyl group could modulate selectivity toward sulfotransferase or protease targets .
- Thermal Stability : Higher melting points in urea analogs (e.g., 1f: 198–200°C) suggest strong intermolecular hydrogen bonding, whereas the target compound may exhibit lower thermal stability due to flexible styryl groups .
Biological Activity
The compound (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a member of the pyridazine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of Pyridazine Derivatives
Pyridazines are heterocyclic compounds known for their pharmacological significance. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of various substituents can significantly influence their activity.
2. Anticancer Activity
Recent studies have indicated that pyridazine derivatives possess promising anticancer properties:
- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cell lines. Specifically, it alters cell cycle progression and promotes apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231 .
- Cytotoxicity : The compound exhibits significant cytotoxic effects with IC50 values indicating potent inhibition against various cancer cells. For instance, related pyridazine derivatives have shown IC50 values as low as 20.1 nM against CDK2, a critical target in cancer therapy .
Table 1: Cytotoxicity Data of Pyridazine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 11l | T-47D | 20.1 |
| 11m | MDA-MB-231 | 43.8 |
| Compound X | SKOV-3 | 55.6 |
3. Antimicrobial Activity
The sulfonamide functional group within the compound enhances its antimicrobial properties:
- Inhibition Studies : Compounds similar to this compound have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MIC) as low as 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 10 |
| Compound C | Bacillus subtilis | 5 |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for its antibacterial activity, enhancing lipophilicity and interaction with bacterial targets.
- Piperazine Ring : This component may contribute to the compound's ability to penetrate cellular membranes, facilitating its action against both cancerous and bacterial cells.
5. Case Studies and Research Findings
Several studies have explored the biological implications of similar pyridazine derivatives:
- Neuroinflammatory Effects : A derivative exhibited selective inhibition of glial activation, suggesting potential for treating neurodegenerative diseases by modulating inflammatory responses .
- Anticancer Efficacy : Research on non-fused pyridazine derivatives highlighted their ability to inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
